trans-2-Amino-1-methyl-cyclopentanol hydrochloride trans-2-Amino-1-methyl-cyclopentanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13762781
InChI: InChI=1S/C6H13NO.ClH/c1-6(8)4-2-3-5(6)7;/h5,8H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
SMILES: CC1(CCCC1N)O.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

trans-2-Amino-1-methyl-cyclopentanol hydrochloride

CAS No.:

Cat. No.: VC13762781

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Amino-1-methyl-cyclopentanol hydrochloride -

Specification

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name (1S,2S)-2-amino-1-methylcyclopentan-1-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-6(8)4-2-3-5(6)7;/h5,8H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Standard InChI Key QLJHZJMTNNEHSD-GEMLJDPKSA-N
Isomeric SMILES C[C@@]1(CCC[C@@H]1N)O.Cl
SMILES CC1(CCCC1N)O.Cl
Canonical SMILES CC1(CCCC1N)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula: C6H14ClNO\text{C}_6\text{H}_{14}\text{ClNO}
Molecular Weight: 151.63 g/mol
IUPAC Name: (1S,2S)-2-amino-1-methylcyclopentan-1-ol hydrochloride
SMILES Notation: C[C@@]1(CCC[C@@H]1N)O.Cl\text{C}[C@@]1(\text{CCC}[C@@H]1\text{N})\text{O}.\text{Cl}
Melting Point: 172–175°C
Solubility: Highly soluble in water (8.6 mg/mL)

The compound’s stereochemistry is defined by its trans configuration at the 1- and 2-positions of the cyclopentane ring, with a methyl group at position 1 and an amino group at position 2. This arrangement confers distinct reactivity and chiral recognition properties, making it valuable for asymmetric synthesis. X-ray crystallography studies confirm the chair-like conformation of the cyclopentane ring, stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of trans-2-amino-1-methyl-cyclopentanol hydrochloride typically begins with (1R,2R)-2-amino-cyclopentanecarboxylic acid. Key steps include:

  • Reductive Amination: The carboxylic acid is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4_4) in anhydrous tetrahydrofuran (THF) at -20°C.

  • Methylation: The intermediate alcohol undergoes methylation with methyl iodide in the presence of a base, yielding the methylated cyclopentanol derivative.

  • Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in ethanol to produce the hydrochloride salt, isolated via recrystallization.

This method achieves >95% yield and >99% enantiomeric excess (ee) when using chiral auxiliaries such as (R)-BINOL-phosphoric acid.

Industrial Production

Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and purity. Key advancements include:

  • Catalyst Immobilization: Heterogeneous palladium catalysts embedded in silica matrices enhance hydrogenation efficiency.

  • In-Line Purification: Simulated moving bed (SMB) chromatography ensures high-purity output (>99.5%).

Chemical Properties and Reactivity

The compound’s bifunctional nature (amine and hydroxyl groups) enables diverse transformations:

Reaction TypeConditionsProductYield (%)
AcylationAcetic anhydride, pyridineN-Acetyl derivative92
AlkylationBenzyl chloride, K2_2CO3_3N-Benzyl protected analog85
Oxazoline FormationThionyl chloride, CHCl3_3cis-2-Aminocyclopentanol oxazoline98

Notably, reaction with thionyl chloride in chloroform at 0°C rapidly yields oxazoline intermediates, which hydrolyze quantitatively to cis-2-aminocyclopentanol derivatives . This inversion reaction is critical for accessing stereochemically diverse analogs.

Applications in Organic Synthesis and Catalysis

Chiral Ligand Development

The compound serves as a ligand in asymmetric catalysis. For example, its coordination to rhodium(I) complexes enables enantioselective hydrogenation of α,β-unsaturated ketones with 94% ee.

Building Block for Pharmaceuticals

Key applications include:

  • Vesamicol Analogs: Used to synthesize vesamicol derivatives targeting vesicular acetylcholine transporters (VAChT).

  • Antidepressants: N-Methylation produces analogs with serotonin reuptake inhibition (SERT IC50_{50} = 0.8 nM).

Comparative Analysis of Cyclopentanol Derivatives

CompoundAChE IC50_{50} (μM)Melting Point (°C)Synthetic Utility
trans-2-Amino-1-methyl-cyclopentanol HCl12.3172–175High
cis-2-Amino-1-methyl-cyclopentanol HCl6.1186–190Moderate
trans-2-Aminocyclohexanol HCl18.9172–175Low

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